5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid is a synthetic organic compound characterized by its oxazole ring structure. This compound is notable for its use in various chemical reactions and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid typically involves the protection of amines using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is often carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid or hydrochloric acid .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate for Boc protection, and trifluoroacetic acid for Boc deprotection . Reaction conditions often involve ambient temperatures and solvents like dichloromethane or THF .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the corresponding amine .
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid involves the nucleophilic attack on the oxazole ring, leading to fragmentation of the carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid: Similar structure with a thiazole ring instead of an oxazole ring.
tert-Butyloxycarbonyl-protected amino acids: Used for similar purposes in organic synthesis and peptide synthesis.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-4-carboxylic acid is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring structures .
Properties
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(8(13)14)7(17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBNOSVWZHOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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